Cyanoacetonesodiumsalt

Vue d'ensemble

Description

Cyanoacetonesodiumsalt is a natural product found in Balanites aegyptiaca with data available.

Applications De Recherche Scientifique

Reductive Amination Procedures Sodium triacetoxyborohydride is a significant reducing agent for the reductive amination of aldehydes and ketones. It can effectively carry out reactions in the presence of reducible functional groups such as C-C multiple bonds and cyano groups, highlighting its utility in complex organic syntheses (A. Abdel-Magid et al., 1996).

Evaluation Against Cyanide Toxicity Cyanoacetone sodium salt, as part of the broader class of carbonyl compounds, has been studied for its potential to combat cyanide toxicity. The formation of cyanohydrin complexes by reaction with cyanide is a key aspect of this research, exploring effective alternatives to traditional cyanide antidotes (R. Bhattacharya & R. Tulsawani, 2008).

Selective Reducing Agent in Organic Synthesis Sodium cyanohydridoborate (NaBH3CN), closely related to cyanoacetone sodium salt, is known for reducing a wide range of organic functional groups with remarkable selectivity. This property is leveraged in various organic synthesis applications, including the synthesis of amino acids and alcohols (R. Borch, M. Bernstein, & H. Durst, 1971).

Effect on Liquid-Liquid Equilibrium in Solvent Systems The presence of salts like sodium chloride, closely related to cyanoacetone sodium salt, can significantly influence the distribution of solutes like acetone in solvent systems. This effect, known as the salting-out effect, is crucial in processes like solvent extraction and purification (A. Hasseine, A. Méniai, & M. Korichi, 2009).

Catalytic Asymmetric Cyanosilylation of Ketones The sodium salt of L-phenylglycine, similar in structure to cyanoacetone sodium salt, has been used to catalyze the highly enantioselective cyanosilylation of ketones. This process is vital for producing silyl ethers of cyanohydrins with high yields and enantioselectivity, beneficial in pharmaceutical and synthetic organic chemistry (Xiaohua Liu et al., 2005).

Study of Salt Stress in Cyanobacteria Cyanoacetone sodium salt's broader chemical family plays a role in understanding how cyanobacteria, which perform oxygenic photosynthesis, respond to high salinity. This research sheds light on the molecular mechanisms of salt tolerance, valuable for agricultural applications and environmental studies (F. Joset, R. Jeanjean, & M. Hagemann, 1996).

Synthesis of Purine Preparations Cyanoacetic acid and its sodium salt are used as starting compounds in purine synthesis. The determination of the main component in these compounds is crucial for ensuring the quality of the final pharmaceutical products (E. Marek, 2001).

Study of Nesting Inclusion Compounds The interaction of sodium cyanide with certain compounds under specific conditions has been explored to understand the formation of complex molecular structures, such as the nesting inclusion compounds. This research is significant for advancing knowledge in crystallography and molecular design (A. Coleman et al., 1991).

Propriétés

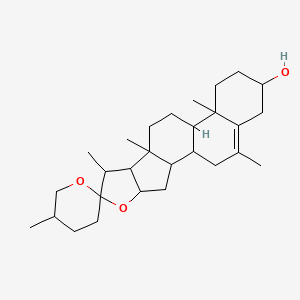

IUPAC Name |

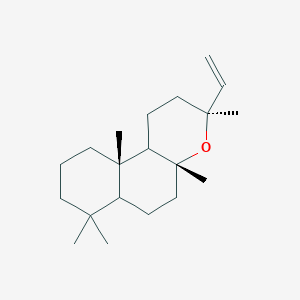

5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQCTQMDJCNDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

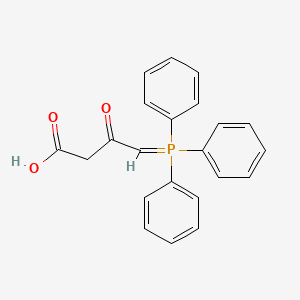

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

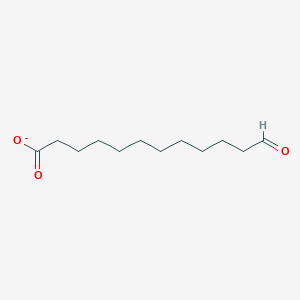

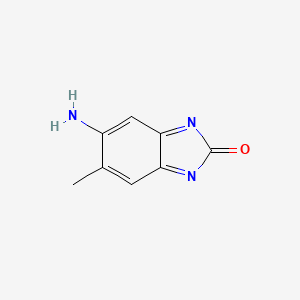

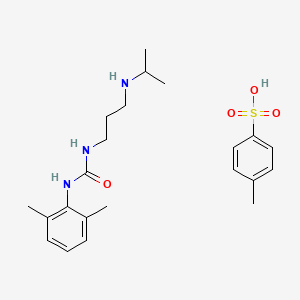

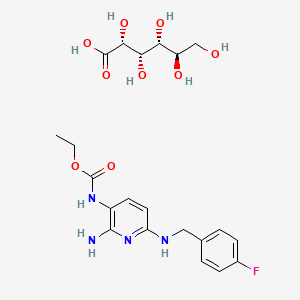

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Thia-3,10,16-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,10,12,14-hexaen-4-amine](/img/structure/B1258342.png)

![[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B1258354.png)